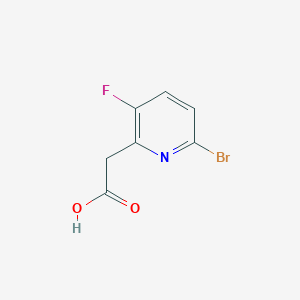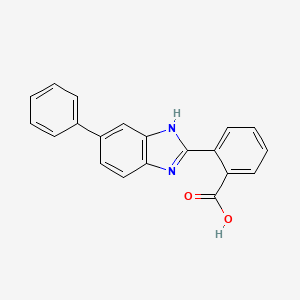![molecular formula C13H12ClN3O2 B12944048 Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate](/img/structure/B12944048.png)
Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate is a complex heterocyclic compound that belongs to the class of indolizines. Indolizines are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyrimidine derivative with an indole moiety under specific conditions . The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate can be compared with other similar compounds such as:
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in their specific functional groups and biological activities.
Indole derivatives: While indole derivatives also possess a heterocyclic structure, they have different substitution patterns and reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C13H12ClN3O2 |
|---|---|
Molekulargewicht |
277.70 g/mol |
IUPAC-Name |
ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate |
InChI |
InChI=1S/C13H12ClN3O2/c1-2-19-12(18)9-5-6-17-10(9)4-3-8-7-15-13(14)16-11(8)17/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
GHHGUJFKQFCFTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2CCC3=CN=C(N=C3N2C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



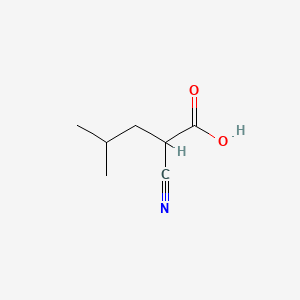
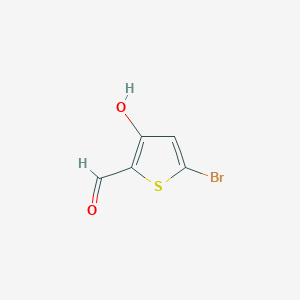

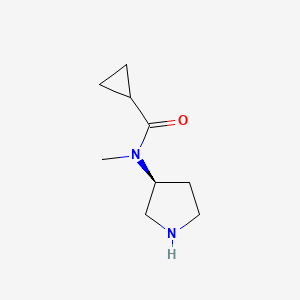
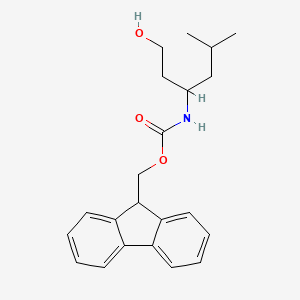
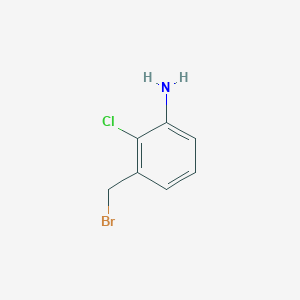
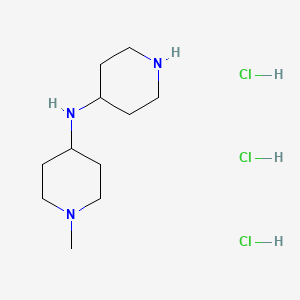
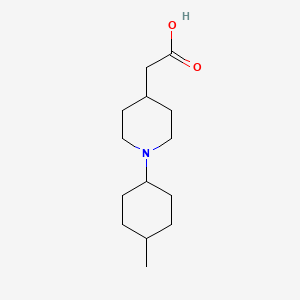
![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12944023.png)
![(2S,4R)-1-((S)-2-(tert-Butyl)-19-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,18-dioxo-6,9,12-trioxa-3,17-diazanonadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12944024.png)
